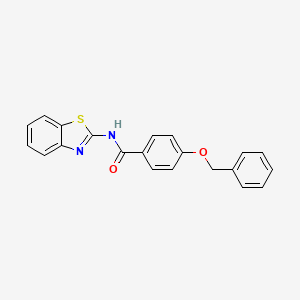![molecular formula C23H12F3N3O5S B3682948 4-nitro-2-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3682948.png)
4-nitro-2-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1H-isoindole-1,3(2H)-dione
Overview
Description
4-nitro-2-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound with notable features in its molecular structure, including the presence of nitro, trifluoromethyl, and phenothiazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-2-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method begins with the preparation of the phenothiazine derivative, followed by the introduction of the trifluoromethyl group. The nitro group is then added through nitration reactions under controlled conditions. Finally, the isoindole-1,3(2H)-dione moiety is constructed via condensation reactions.
Industrial Production Methods
Large-scale production of this compound requires optimization of each reaction step to enhance yield and purity. This often involves the use of high-purity reagents, stringent control of reaction temperatures, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, which may result in the formation of various oxidation products depending on the reaction conditions.
Reduction: : Reduction reactions typically involve the nitro group, leading to the formation of amino derivatives.
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of reactive groups such as nitro and trifluoromethyl.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used in oxidation reactions.
Reducing agents such as lithium aluminum hydride or palladium on carbon are employed in reduction reactions.
Substitution reactions may involve reagents such as alkyl halides or aryl diazonium salts.
Major Products
Oxidation can lead to the formation of nitro oxide or related products.
Reduction typically yields amino derivatives of the compound.
Substitution reactions result in a variety of substituted phenothiazine and isoindole derivatives, depending on the substituents involved.
Scientific Research Applications
4-nitro-2-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1H-isoindole-1,3(2H)-dione has diverse applications across multiple fields:
Chemistry
Used as a reagent or intermediate in the synthesis of other complex organic molecules.
Investigated for its catalytic properties in various chemical reactions.
Biology
Studied for its potential biological activity, including antimicrobial and antitumor effects.
May serve as a molecular probe or marker in biological assays.
Medicine
Explored for its potential as a drug candidate, particularly in the treatment of cancer and infectious diseases.
Research is ongoing into its mechanisms of action and therapeutic efficacy.
Industry
Utilized in the manufacture of specialty chemicals and advanced materials.
Can be incorporated into formulations for coatings, dyes, or pharmaceuticals.
Mechanism of Action
The compound exerts its effects through several molecular pathways:
Molecular Targets
Interacts with specific enzymes or receptors involved in biological processes.
Binds to DNA or RNA, affecting gene expression and cellular function.
Pathways Involved
The nitro group can undergo metabolic activation, leading to the generation of reactive intermediates that interact with cellular components.
The trifluoromethyl group may enhance the compound's lipophilicity, facilitating its uptake and distribution within biological systems.
Comparison with Similar Compounds
4-nitro-2-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1H-isoindole-1,3(2H)-dione stands out among similar compounds due to its unique structural features and reactivity:
Similar Compounds
Compounds such as phenothiazine derivatives with different substituents.
Other isoindole derivatives with varying functional groups.
Unique Attributes
The presence of both nitro and trifluoromethyl groups in the same molecule contributes to its distinct chemical properties.
Properties
IUPAC Name |
4-nitro-2-[2-oxo-2-[2-(trifluoromethyl)phenothiazin-10-yl]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12F3N3O5S/c24-23(25,26)12-8-9-18-16(10-12)28(14-5-1-2-7-17(14)35-18)19(30)11-27-21(31)13-4-3-6-15(29(33)34)20(13)22(27)32/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAZAXMQLPBFFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)C(=O)CN4C(=O)C5=C(C4=O)C(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12F3N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


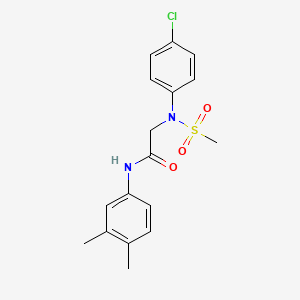
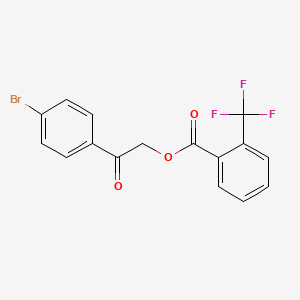
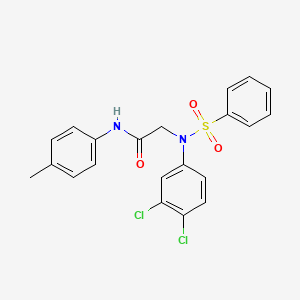
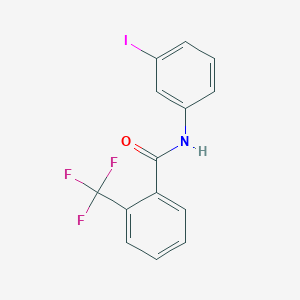
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B3682892.png)
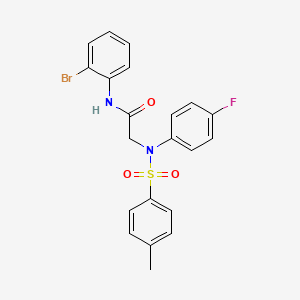
![[3-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] naphthalene-1-carboxylate](/img/structure/B3682899.png)
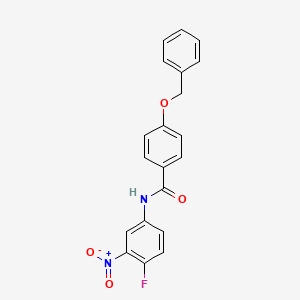
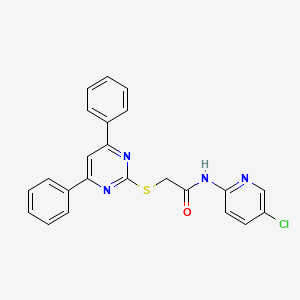
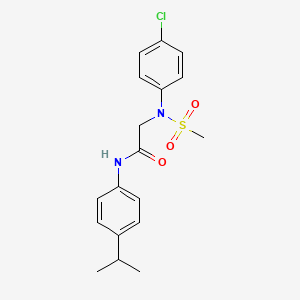
![ethyl 4-({1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoate](/img/structure/B3682932.png)
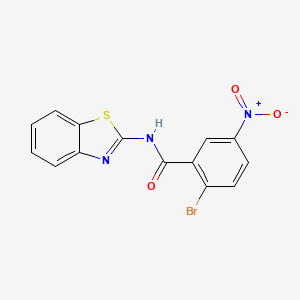
![4-bromo-2-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]phenol](/img/structure/B3682943.png)
